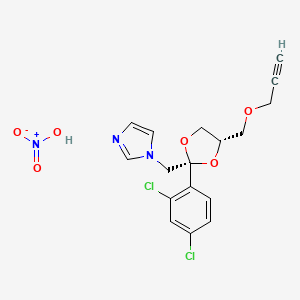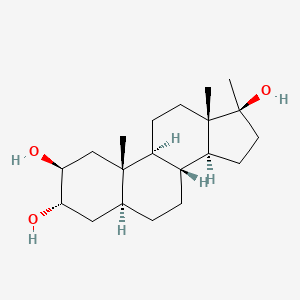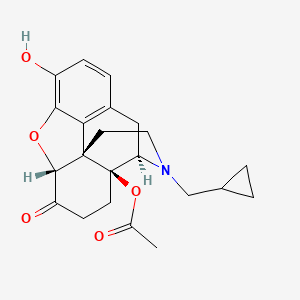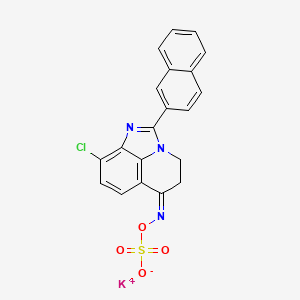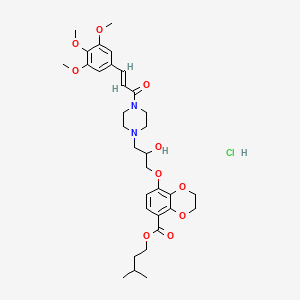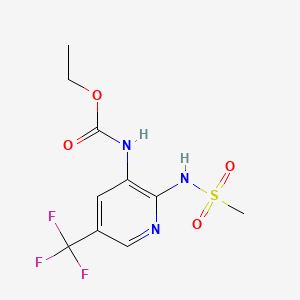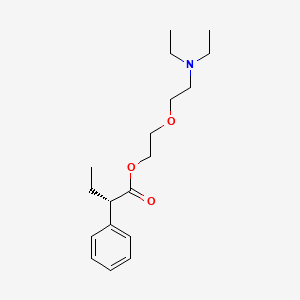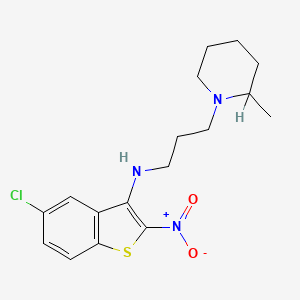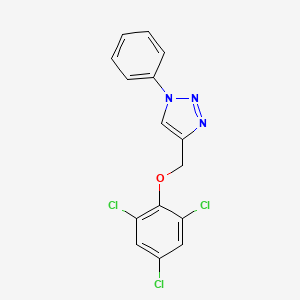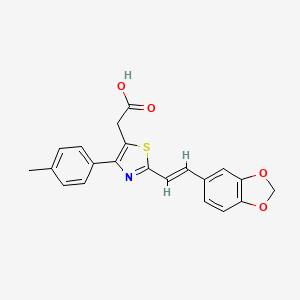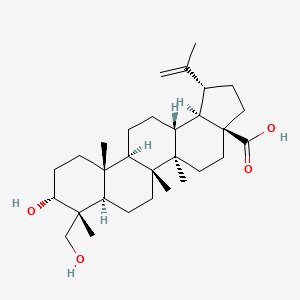
Oplopanaxogenin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oplopanaxogenin C is a naturally occurring compound found in the plant Oplopanax horridus, commonly known as Devil’s Club. This compound belongs to the class of triterpenoids and has a molecular formula of C30H48O4. It is known for its various pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oplopanaxogenin C involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from the Oplopanax horridus plant. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the isolation of this compound in sufficient quantities for research and commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Oplopanaxogenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Aplicaciones Científicas De Investigación
Oplopanaxogenin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and diabetes.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Oplopanaxogenin C involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Oplopanaxogenin C is structurally similar to other triterpenoids, such as:
- Oplopanaxogenin A
- Oplopanaxogenin B
- Oplopanaxogenin D
- Oplopanaxogenin E
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct pharmacological properties. For example, its specific hydroxylation pattern and configuration play a crucial role in its anti-inflammatory and anticancer activities .
Propiedades
Número CAS |
161984-22-1 |
|---|---|
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20+,21+,22+,23+,24+,26-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
HXWLKAXCQLXHML-UMQPZAPUSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


